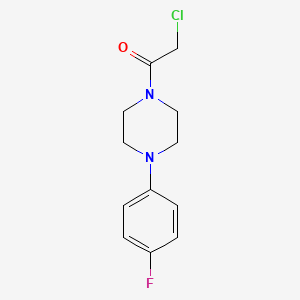

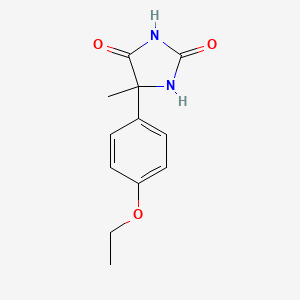

![molecular formula C10Br2O6 B1348238 4,8-Dibromo-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tétraone CAS No. 24848-78-0](/img/structure/B1348238.png)

4,8-Dibromo-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tétraone

Vue d'ensemble

Description

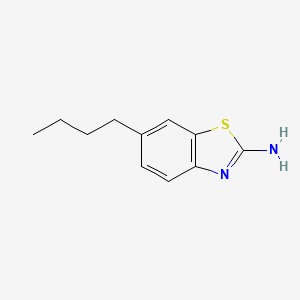

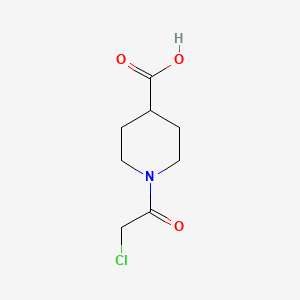

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is a chemical compound with the molecular formula C10Br2O6 and a molecular weight of 375.91 g/mol . It is known for its unique structure, which includes two bromine atoms and a difuran ring system. This compound is used in various scientific research applications due to its electron-deficient nature and reactivity.

Applications De Recherche Scientifique

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone has several scientific research applications:

Organic Photovoltaics: It is used in the development of organic photovoltaic devices due to its electron-deficient nature, which makes it suitable for use in electron-transporting layers.

Organic Light-Emitting Diodes (OLEDs): The compound is also employed in the synthesis of materials for OLEDs, where its unique structure contributes to the desired electronic properties.

Fluorescent Probes: It can be used as a building block for the synthesis of fluorescent probes and markers in biological research.

Mécanisme D'action

Target of Action

It’s known that this compound can form strong intermolecular interactions with other organic semiconductors , suggesting its potential role in electronic applications.

Mode of Action

It’s suggested that the compound exerts its effects through its unique molecular configuration . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested , with electron density transferring from the aryl donor groups to the particle orbital localised on the BTZ group .

Biochemical Pathways

Its ability to form strong intermolecular interactions with other organic semiconductors suggests that it may influence pathways related to charge transport in organic semiconductor devices.

Pharmacokinetics

It’s known that the compound is hydrolytically and thermally stable , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s known that this compound can exert immense efficacy against an extensive array of pathogens encompassing both bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability

Analyse Biochimique

Biochemical Properties

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. For example, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby preventing cell proliferation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing oxidative stress and inhibiting tumor growth . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . This compound can also affect the levels of various metabolites, including those involved in the tricarboxylic acid cycle and glycolysis .

Transport and Distribution

Within cells and tissues, 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects.

Méthodes De Préparation

The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone typically involves the bromination of its parent heterocycle. One efficient method reported involves the use of bromine in the presence of a suitable solvent under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective bromination at the desired positions on the difuran ring.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and purification processes.

Analyse Des Réactions Chimiques

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where one of the bromine atoms is replaced by a nucleophile such as morpholine or piperidine.

Cross-Coupling Reactions:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and nitrogen nucleophiles for substitution reactions. The major products formed from these reactions are various mono- and di-substituted derivatives of the original compound.

Comparaison Avec Des Composés Similaires

4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone can be compared with other similar compounds, such as:

4,7-Dibromobenzo[c][1,2,5]thiadiazole: This compound is also used in organic electronics and has similar electron-deficient properties.

3,6-Dibromopyromellitic Acid Dianhydride: Another related compound used in organic synthesis and materials science.

The uniqueness of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone lies in its difuran ring system and the specific positions of the bromine atoms, which confer distinct reactivity and electronic properties.

Propriétés

IUPAC Name |

4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Br2O6/c11-5-1-2(8(14)17-7(1)13)6(12)4-3(5)9(15)18-10(4)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIHYCLAXDDYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C3C(=C1Br)C(=O)OC3=O)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Br2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348115 | |

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24848-78-0 | |

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromopyromellitic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.